molecular formula C15H12F3N3OS B10912500 N-(furan-2-ylmethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(furan-2-ylmethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10912500
M. Wt: 339.3 g/mol
InChI Key: UHORGNNLASIECF-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: is a complex organic compound that features a combination of furyl, thienyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the individual functional groups, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and catalytic agents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-FURYLMETHYL)-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12F3N3OS

Molecular Weight

339.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H12F3N3OS/c1-9-4-5-12(23-9)11-7-13(15(16,17)18)21-14(20-11)19-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H,19,20,21)

InChI Key

UHORGNNLASIECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)(F)F

Origin of Product

United States

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